Enhanced Lipophilicity (XLogP3) of the 4-Methoxyphenoxymethyl Derivative Compared to the Unsubstituted 1,2,3-Thiadiazole-4-carboxylic Acid Parent
The target compound exhibits a computed XLogP3 of 1.8, a 1.3 log-unit increase over the unsubstituted 1,2,3-thiadiazole-4-carboxylic acid parent (XLogP3 ≈ 0.5) [1][2]. This elevation reflects the contribution of the 4-methoxyphenoxymethyl substituent and places the compound within the optimal lipophilicity range (XLogP 1–3) associated with favorable oral absorption and blood-brain barrier penetration in drug discovery campaigns [3].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 1,2,3-Thiadiazole-4-carboxylic acid (CAS 4100-13-4): XLogP3 ≈ 0.5 |
| Quantified Difference | Δ XLogP3 = +1.3 |
| Conditions | Computed by PubChem (XLogP3 3.0 algorithm, 2025 release); no experimental log P data available for direct confirmation |
Why This Matters
Higher lipophilicity within the drug-like range improves membrane permeability and may confer superior cellular uptake and oral bioavailability relative to the polar, unsubstituted parent scaffold.
- [1] PubChem Compound Summary CID 102544206: 5-((4-Methoxyphenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid. XLogP3-AA = 1.8. View Source
- [2] PubChem Compound Summary CID 3015916: 1,2,3-Thiadiazole-4-carboxylic acid. XLogP3-AA = 0.5. View Source
- [3] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 2001, 46, 3-26. View Source
